5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
CAS No.: 351336-16-8
Cat. No.: VC21473001
Molecular Formula: C14H12O5
Molecular Weight: 260.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351336-16-8 |
|---|---|
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.24g/mol |
| IUPAC Name | methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 |
| Standard InChI Key | SKQZGCQIJHCKTI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is identified by its systematic IUPAC name and several alternative designations used in commercial and research contexts. The compound has been assigned the unique Chemical Abstracts Service (CAS) registry number 351336-16-8, which serves as its definitive identifier in chemical databases and literature .
| Property | Value |
|---|---|
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.24 g/mol |
| InChI | InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 |
| InChI Key | SKQZGCQIJHCKTI-UHFFFAOYSA-N |
| Physical State | Liquid to off-white/light yellow powder (supplier dependent) |
The molecular structure incorporates several key functional groups:
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A furan-2-carboxylic acid methyl ester moiety
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A phenoxy group with a formyl (aldehyde) substituent at the ortho position
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A methylene bridge connecting these two principal structural components
The compound contains a total of five oxygen atoms distributed across the ester, ether, furan ring, and aldehyde functional groups, contributing to its moderate polarity and potential hydrogen-bonding capabilities .
Physical and Chemical Properties
Physical Characteristics
The physical appearance of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester varies somewhat according to different supplier specifications. Some sources describe it as a liquid , while others characterize it as an off-white to light yellow powder . This variation may reflect differences in purification methods, crystallization conditions, or possibly the presence of different polymorphic forms.
Chemical Reactivity
Based on its structure, 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester would be expected to exhibit reactivity primarily at its functional groups:
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The aldehyde group presents a reactive site for nucleophilic addition reactions, potential condensation with amines to form imines, and oxidation to the corresponding carboxylic acid
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The methyl ester function is susceptible to hydrolysis, transesterification, and reduction reactions
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The furan ring may participate in electrophilic aromatic substitution, though with limited regioselectivity due to existing substitution
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The ether linkage is generally stable under neutral conditions but may cleave under strongly acidic conditions
These reactive centers make the compound potentially valuable as a building block in organic synthesis and pharmaceutical development .
Applications and Uses
Research Applications
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is primarily designated as a research chemical, suggesting its utility in organic synthesis, medicinal chemistry, and related fields . The presence of multiple functional groups provides opportunities for further derivatization and incorporation into more complex molecular structures.
Specific research applications may include:
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Serving as a precursor in the synthesis of heterocyclic compounds with potential biological activity
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Functioning as a building block in the development of pharmaceutical libraries
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Providing a scaffold for structure-activity relationship studies in drug discovery programs
Related Compounds
Structural Analogs
While focusing primarily on 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (CAS 351336-16-8), it is worth noting the existence of structurally related compounds that share similar core features with slight modifications.
One such analog is 5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (CAS 733796-13-9), which differs from the title compound by the addition of an ethoxy group and repositioning of the formyl group from the 2-position to the 4-position on the phenoxy ring. This related compound has a molecular formula of C16H16O6 and a corresponding increase in molecular weight to 304.298 g/mol.
Such structural analogs may offer complementary properties and potentially different reactivity profiles, expanding the chemical space available for research applications and structure-activity relationship studies.
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